3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one
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Overview
Description
3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one is a chemical compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the piperazine ring in its structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one typically involves the reaction of chromen-2-one with 4-methylpiperazine-1-carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The purification process typically involves recrystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated or carboxylated derivatives, while reduction results in the formation of reduced analogs. Substitution reactions yield various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting anticancer or antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-piperazine-1-carbonyl)-benzaldehyde
- 2-(4-Methyl-piperazine-1-carbonyl)-cyclohexanecarboxylic acid
Uniqueness
Compared to similar compounds, 3-(4-Methyl-piperazine-1-carbonyl)-chromen-2-one stands out due to its unique combination of the chromen-2-one core and the piperazine ring. This structural feature enhances its pharmacological properties and broadens its range of biological activities. The presence of the chromen-2-one moiety contributes to its potential as an anticancer and antimicrobial agent, while the piperazine ring enhances its solubility and bioavailability .
Properties
IUPAC Name |
3-(4-methylpiperazine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-16-6-8-17(9-7-16)14(18)12-10-11-4-2-3-5-13(11)20-15(12)19/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUOSGIOVRBFKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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